4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
This compound is a piperidine derivative with a fluorophenylsulfonamido group attached to the piperidine ring. Piperidine derivatives are often used in pharmaceuticals due to their wide range of biological activities . The presence of the fluorophenyl group could potentially enhance the compound’s biological activity, as fluorine atoms are known to improve the bioavailability and metabolic stability of drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a fluorophenylsulfonamido group attached to the piperidine ring. The presence of the fluorine atom could influence the compound’s electronic properties and potentially its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could enhance the compound’s stability and could influence its solubility and other physical properties .Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to "4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide" have been investigated for their antimicrobial properties. For instance, research by Ghorab et al. (2017) on a series of sulfonamide derivatives demonstrated significant antibacterial and antifungal activities. These compounds showed potent activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as lead compounds for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Cytotoxic Activity
Another area of application is in the development of cytotoxic agents for cancer treatment. Deady et al. (2005) synthesized carboxamide derivatives that exhibited potent cytotoxicity against murine leukemia and lung carcinoma cell lines. This suggests that structurally similar compounds, including those with sulfonamide groups, could be valuable in cancer research, specifically as potential chemotherapeutic agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Polymer Science
In polymer science, derivatives of "this compound" might contribute to the synthesis of novel polymers. Research by Saxena et al. (2003) on polyamides and poly(amide-imide)s derived from similar compounds underscores the potential of such molecules in creating materials with desirable thermal and solubility properties. These materials are of interest for their potential applications in high-performance polymers due to their inherent viscosities and glass transition temperatures (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Chemosensors
Compounds containing sulfonamide groups have also been explored as chemosensors. Meng et al. (2018) developed a fluorescence chemosensor for detecting Cu2+ and H2PO4− ions, demonstrating the versatility of sulfonamide derivatives in sensing applications. This indicates the potential of "this compound" derivatives in environmental monitoring and diagnostics (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs . This inhibition disrupts the normal function of these transporters, which can lead to changes in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
Similar compounds have been reported to act as higher potency dopamine reuptake inhibitors
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ENTs . By inhibiting these transporters, the compound can disrupt normal cellular functions related to nucleotide synthesis and regulation of adenosine function .
Future Directions
Properties
IUPAC Name |
4-[[(2-fluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-18(2)15(20)19-9-7-12(8-10-19)11-17-23(21,22)14-6-4-3-5-13(14)16/h3-6,12,17H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFSUEWSISYTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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